N-[1-(1H-1,2,3-Benzotriazol-1-yl)nonyl]pyridin-2-amine is a compound that combines a benzotriazole moiety with a nonyl group and a pyridin-2-amine structure. This unique combination imparts distinct chemical and biological properties, making it a subject of interest in various scientific fields. The compound is classified under organic compounds, specifically as an amine and heterocyclic compound due to the presence of both the pyridine and benzotriazole rings.
The synthesis of N-[1-(1H-1,2,3-Benzotriazol-1-yl)nonyl]pyridin-2-amine typically involves a two-step process:
The reaction conditions are crucial for optimizing yield and purity. Industrial production may utilize continuous flow reactors to enhance efficiency and scalability. Reaction monitoring can be performed using techniques like nuclear magnetic resonance spectroscopy to confirm product formation and purity levels.
N-[1-(1H-1,2,3-Benzotriazol-1-yl)nonyl]pyridin-2-amine features a complex molecular structure characterized by:
The molecular formula for this compound is C_{16}H_{22}N_{4}, with a molecular weight of approximately 270.37 g/mol. The presence of nitrogen in both the pyridine and benzotriazole rings suggests potential for hydrogen bonding and coordination interactions in biological systems.
N-[1-(1H-1,2,3-Benzotriazol-1-yl)nonyl]pyridin-2-amine can undergo several types of chemical reactions:
Reagents commonly employed include:
The mechanism of action for N-[1-(1H-1,2,3-Benzotriazol-1-yl)nonyl]pyridin-2-amine involves its interaction with various molecular targets through multiple pathways. The compound may act as an inhibitor or modulator in biochemical pathways due to its ability to form stable complexes with metal ions or other biological targets. Its structural features allow it to engage in hydrogen bonding and π-stacking interactions, which are critical for binding affinity in biological systems.
N-[1-(1H-1,2,3-Benzotriazol-1-yl)nonyl]pyridin-2-amine is typically a solid at room temperature with moderate solubility in organic solvents such as ethanol and dimethylformamide.
The compound exhibits notable stability under standard laboratory conditions but may undergo degradation when exposed to strong oxidizing agents or extreme pH levels. Its reactivity profile makes it suitable for further chemical modifications.
Relevant data includes:
N-[1-(1H-1,2,3-Benzotriazol-1-yl)nonyl]pyridin-2-amine has several applications across different scientific domains:
Chemistry: Serves as a building block for synthesizing more complex molecules and acts as a ligand in coordination chemistry.
Biology: Investigated for potential antimicrobial and anticancer activities due to its structural properties that allow interaction with biological targets.
Medicine: Explored for drug development applications due to its ability to interact with various biological systems.
Industry: Utilized in developing materials with specific properties such as corrosion inhibitors and ultraviolet stabilizers.
Benzotriazole (1H-1,2,3-benzotriazole, BTA) is a nitrogen-rich heterocycle featuring a benzene ring fused to a 1,2,3-triazole. Its status as a privileged scaffold stems from exceptional versatility in drug design, enabling broad pharmacological activities through strategic modifications. The molecule exhibits tautomeric equilibrium between 1H- and 2H-forms, influencing its electronic properties and binding capabilities [3] [8]. With a pKa of ~8.2, BTA acts as a weak Brønsted acid and forms stable complexes with metal ions—a property exploited in corrosion inhibition but also relevant to metalloenzyme targeting in biological systems [3] [9].
Pharmacologically, BTA derivatives demonstrate multifunctional bioactivity:
The structural plasticity of BTA allows it to serve as a bioisostere for imidazole, triazole, and carboxylate groups. This facilitates optimized pharmacokinetic properties, such as enhanced membrane permeability or metabolic stability. For example, oxazolidinone-BTA hybrids (e.g., Compound 12a) surpass linezolid in potency against vancomycin-resistant strains (MIC 0.125 μg/ml), attributed to improved target affinity from the BTA moiety [1]. Table 1 highlights key benzotriazole derivatives and their activities.
Table 1: Bioactive Benzotriazole Derivatives
Compound Class | Biological Activity | Potency (MIC/IC₅₀) | Key Structural Feature |
---|---|---|---|
Triazolo[4,5-f]quinolinones | Antibacterial (E. coli) | 12.5–25 μg/ml | Quinolone-BTA fusion |
Benzotriazolyl acrylonitriles | Antitubulin (Cancer) | Sub-μM IC₅₀ | Acrylonitrile at N1 position |
Oxazolidinone-BTA hybrids (13a) | Antibacterial (VRE) | 0.125 μg/ml | 5-COOMe substitution on BTA |
1-Acylbenzotriazoles (3a–d) | Broad-spectrum antimicrobial | Variable | Olefinic fatty acid chains |
The fusion of pyridine and benzotriazole into a single pharmacophore creates synergistic electronic and steric profiles. Pyridine contributes a basic nitrogen capable of hydrogen bonding or protonation, while BTA offers a planar hydrophobic face for π-stacking or van der Waals interactions. This dual character enhances target engagement in diverse biological environments. In hybrids like N-[1-(1H-1,2,3-Benzotriazol-1-yl)nonyl]pyridin-2-amine, the nonyl linker provides conformational flexibility, enabling optimal positioning of the BTA and pyridine units within enzyme binding pockets [1] [6].
Synthetic accessibility underpins the utility of these hybrids. BTA undergoes N1-selective alkylation under mild conditions, facilitating linker attachment. Subsequent nucleophilic displacement or coupling reactions install pyridinyl groups, as demonstrated by Sigma-Aldrich’s N-(1H-Benzotriazol-1-ylphenylmethyl)-3-pyridinecarboxamide—an amidoalkylating reagent used to construct complex amines [2]. The nonyl chain in the target compound exemplifies alkyl-length optimization: shorter chains (C2–C6) reduce hydrophobic interactions, while longer chains (C10–C12) may impede solubility. C9 (nonyl) balances membrane penetration and aqueous dispersion [5].
Table 2 compares key hybrid benzotriazole pharmacophores.
Table 2: Hybrid Benzotriazole Pharmacophores
Compound Type | Linker Structure | Target Application | Key Advantage |
---|---|---|---|
Pyridinyl-BTA (Target Compound) | C9 alkyl chain | Kinase/Enzyme Inhibition | Balanced logP/bioavailability |
Quinolone-BTA (e.g., 1) | Fused tricyclic system | DNA Gyrase Inhibition | Enhanced DNA binding |
Acridine-BTA (10a,b) | Amide/alkyl spacers | Topoisomerase Inhibition | Intercalation capability |
Oxazolidinone-BTA (12a) | Direct conjugation | Ribosomal Binding | Overcomes vancomycin resistance |
Structure-Activity Relationship (SAR) studies reveal that:
These principles guided the design of N-[1-(1H-1,2,3-Benzotriazol-1-yl)nonyl]pyridin-2-amine, where the nonyl linker positions the BTA for hydrophobic pocket insertion and the 2-aminopyridine coordinates catalytic residues. Ongoing research explores cyclized linkers to restrict conformational freedom and improve selectivity [6].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1